molecular formula C18H30ClNO5 B12425306 Keto Bisoprolol-d5 Hydrochloride

Keto Bisoprolol-d5 Hydrochloride

Cat. No.: B12425306
M. Wt: 380.9 g/mol
InChI Key: HWBDVFWKOGSIHV-UKJBEOQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keto Bisoprolol-d5 (hydrochloride) is a deuterated form of Keto Bisoprolol hydrochloride. It is a beta-adrenergic blocking agent used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure. The deuterated version, Keto Bisoprolol-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of bisoprolol due to its enhanced stability and distinguishable isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Keto Bisoprolol-d5 (hydrochloride) involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Keto Bisoprolol-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Keto Bisoprolol-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.

Major Products: The major products formed from these reactions include deuterated analogs of bisoprolol with modified functional groups, which are useful for further pharmacological studies .

Scientific Research Applications

Keto Bisoprolol-d5 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Keto Bisoprolol-d5 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to a decrease in cardiac output and blood pressure. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

    Bisoprolol: The non-deuterated form of Keto Bisoprolol-d5, used widely in clinical settings for cardiovascular diseases.

    Nebivolol: Another beta-1 adrenergic blocker with additional vasodilatory properties.

    Metoprolol: A beta-1 selective adrenergic blocker used for similar indications as bisoprolol.

Uniqueness: Keto Bisoprolol-d5 (hydrochloride) is unique due to its deuterium atoms, which provide enhanced stability and allow for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where detailed metabolic analysis is required .

Properties

Molecular Formula

C18H30ClNO5

Molecular Weight

380.9 g/mol

IUPAC Name

2-propan-2-yloxyethyl 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride

InChI

InChI=1S/C18H29NO5.ClH/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4;/h5-8,13-14,16,19-20H,9-12H2,1-4H3;1H/i11D2,12D2,16D;

InChI Key

HWBDVFWKOGSIHV-UKJBEOQWSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)OCCOC(C)C)O)NC(C)C.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.